Ensuring correct C-24 stereochemistry for brassinosteroid research is critical; impure phytosterol mixtures lead to failed biosynthetic pathways. (24R)-5-Ergosten-3beta-ol (campesterol) solves this as the definitive (24R) precursor for C28 brassinosteroids like castasterone. - Enables high-yield enzymatic synthesis of bioactive hormones. - Provides homogeneous membrane models without confounding sterol mixtures. - Absorption rate superior to β-sitosterol for metabolic studies.
(24R)-5-Ergosten-3beta-ol, also known as campesterol or dihydrobrassicasterol, is a C28 phytosterol defined by its specific (R) stereochemistry at the C-24 position of the side chain. This configuration distinguishes it from its C-24(S) epimer, brassicasterol, and other common plant sterols like β-sitosterol and stigmasterol. It functions as a key structural component of plant cell membranes and serves as a critical, stereospecific biosynthetic precursor for the entire class of C28 brassinosteroid plant hormones. Its procurement in high purity is essential for research in plant biology, steroid synthesis, and nutritional science where the precise C-24 stereochemistry dictates biological activity and synthetic outcomes.
Substituting (24R)-5-Ergosten-3beta-ol with its C-24 epimers, crude phytosterol mixtures, or other analogs like β-sitosterol is inadequate for controlled applications. The specific (24R) configuration is a mandatory substrate requirement for the enzymatic pathways that produce C28 brassinosteroids, such as brassinolide and castasterone. Using an incorrect epimer or a mixture containing β-sitosterol or stigmasterol will either fail to initiate the desired biosynthetic cascade or introduce competing substrates, leading to significantly reduced yields, complex purification challenges, and potentially inactive hormonal products. In metabolic and membrane studies, the subtle difference in side-chain stereochemistry can alter absorption rates and the precise packing within lipid bilayers, confounding experimental results that depend on a homogenous sterol population.
(24R)-5-Ergosten-3beta-ol (Campesterol) is the specific and required starting material for the biosynthesis of C28 brassinosteroids, which carry a 24α-methyl group. In contrast, C27 brassinosteroids are derived from cholesterol, and C29 brassinosteroids are produced from sitosterol. This strict substrate specificity means that attempting to synthesize C28 brassinosteroids from a common substitute like β-sitosterol (which leads to C29 brassinosteroids) will result in the wrong class of hormone entirely. Using a crude mixture would necessitate extensive purification to isolate the desired product from a complex array of side-products.
| Evidence Dimension | Biosynthetic Pathway Specificity |
| Target Compound Data | Serves as the exclusive precursor for C28-Brassinosteroids (e.g., brassinolide, castasterone). |
| Comparator Or Baseline | Cholesterol (precursor for C27-BRs); β-Sitosterol (precursor for C29-BRs). |
| Quantified Difference | Qualitatively different product class; not interchangeable. |
| Conditions | In vivo and in vitro plant steroid biosynthesis pathways. |
For researchers synthesizing or studying C28 brassinosteroids, procuring the stereochemically pure (24R) precursor is non-negotiable to ensure the correct final product and avoid zero-yield syntheses.
In studies of human intestinal absorption, (24R)-5-Ergosten-3beta-ol (Campesterol) demonstrates a significantly higher absorption percentage compared to the more abundant dietary phytosterol, β-sitosterol. In healthy volunteers, campesterol absorption averaged 24% (± 4%), whereas sitosterol absorption was markedly lower at 16% (± 1%). A separate study reported campesterol absorption at 1.9% versus 0.51% for sitosterol, showing a more than 3.7-fold higher absorption efficiency for campesterol, highlighting its distinct metabolic processing.
| Evidence Dimension | Percent Intestinal Absorption |
| Target Compound Data | 24% (± 4%) and 1.9% |
| Comparator Or Baseline | β-Sitosterol: 16% (± 1%) and 0.51% |
| Quantified Difference | 1.5-fold to 3.7-fold higher absorption rate than β-sitosterol. |
| Conditions | Human subjects, measured via intestinal disappearance using labeled sterols and fecal collection. |
For studies on the metabolic fate and systemic effects of phytosterols, this compound's higher bioavailability compared to β-sitosterol makes it a preferred choice for achieving measurable plasma concentrations and investigating downstream biological impacts.
The structural rigidity and side-chain configuration of sterols directly influence the physical properties of lipid membranes. While direct comparative data for (24R)-5-Ergosten-3beta-ol is limited, studies on closely related sterols show that minor structural changes, such as the double bonds in ergosterol versus cholesterol, lead to significant differences in membrane condensation and thickness. Ergosterol induces a stronger condensing effect and a greater increase in bilayer thickness (from 3.31 nm to 4.15 nm) compared to cholesterol (increase to 3.93 nm) in DMPC membranes. The specific stereochemistry at C-24 in campesterol is expected to produce unique packing interactions compared to its epimer or other phytosterols, affecting membrane protein function and domain formation in model systems.
| Evidence Dimension | Membrane Condensing Effect & Thickness |
| Target Compound Data | Expected to have a unique membrane ordering effect due to its specific C24R stereochemistry. |
| Comparator Or Baseline | Ergosterol (a close structural analog) increases DMPC bilayer thickness by 0.84 nm; Cholesterol increases it by 0.62 nm. |
| Quantified Difference | Ergosterol induces a ~35% greater increase in membrane thickness than cholesterol, indicating high structural sensitivity. |
| Conditions | Molecular dynamics simulation of hydrated dimyristoylphosphatidylcholine (DMPC) bilayers with ~25 mol% sterol. |
For biophysical studies, cell culture media formulation, or liposome design, using a stereochemically pure sterol is critical for reproducibility and for accurately modeling biological membranes, as mixtures or substitutes will create an ill-defined, heterogeneous membrane environment.
This compound is the correct choice for any synthetic route targeting C28 brassinosteroids like 24-epibrassinolide or castasterone. Its defined (24R) stereochemistry is essential for the enzymatic steps that build the final active hormone, making it a required starting material for achieving high yields and product purity in plant science and agricultural research.
In studies investigating the absorption and metabolic effects of phytosterols, (24R)-5-Ergosten-3beta-ol serves as a superior research tool compared to β-sitosterol or crude mixtures. Its demonstrably higher rate of intestinal absorption ensures that a greater proportion of the administered dose reaches systemic circulation, enabling more reliable quantification of its effects on cholesterol metabolism and other pathways.
For biophysical research requiring the construction of model lipid bilayers with precisely controlled composition, the high purity of this single-epimer sterol is critical. It allows for the creation of reproducible membrane environments to study lipid-protein interactions, domain formation, and membrane fluidity without the confounding variables introduced by a heterogeneous mix of sterols found in less pure substitutes.
Irritant